
Zolpidem-d6
Übersicht
Beschreibung
Zolpidem-d6 ist eine deuterierte Form von Zolpidem, einem nicht-benzodiazepinischen Hypnotikum, das hauptsächlich zur kurzfristigen Behandlung von Schlaflosigkeit eingesetzt wirdThis compound wird häufig als interner Standard in Flüssigkeitschromatographie-Tandem-Massenspektrometrie-(LC-MS/MS)-Methoden zur Quantifizierung von Zolpidem in biologischen Proben verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Zolpidem-Molekül. Eine gängige Methode ist die Deuterium-Austauschreaktion, bei der Wasserstoffatome im Zolpidem-Molekül unter bestimmten Bedingungen durch Deuterium unter Verwendung deuterierter Reagenzien ersetzt werden. Dieser Prozess beinhaltet typischerweise die Verwendung deuterierter Lösungsmittel und Katalysatoren, um den Austausch zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung, um die effiziente Einarbeitung von Deuteriumatomen sicherzustellen. Die Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Wissenschaftliche Forschungsanwendungen
Zolpidem-d6 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu seinen Anwendungen gehören:
Chemie: Wird als interner Standard in LC-MS/MS-Methoden zur Quantifizierung von Zolpidem in biologischen Proben verwendet.
Biologie: Wird in pharmakokinetischen Studien eingesetzt, um den Metabolismus und die Verteilung von Zolpidem im Körper zu verstehen.
Medizin: Wird in der klinischen Toxikologie und forensischen Analyse eingesetzt, um Zolpidem-Spiegel in biologischen Flüssigkeiten nachzuweisen und zu quantifizieren.
Wirkmechanismus
This compound wirkt, wie seine Stammverbindung Zolpidem, als selektiver Agonist am Gamma-Aminobuttersäure-(GABA)-Rezeptor vom Typ A. Es bindet an die Benzodiazepin-1-(BZ1)-Rezeptorstelle am GABA-A-Rezeptorkomplex und verstärkt die inhibitorischen Wirkungen von GABA. Dies führt zu einer erhöhten Chloridleitfähigkeit, neuronaler Hyperpolarisation, Hemmung von Aktionspotenzialen und einer Abnahme der neuronalen Erregbarkeit, was zu sedativen und hypnotischen Wirkungen führt .
Wirkmechanismus
Target of Action
Zolpidem, the active moiety of Zolpidem-d6, is a hypnotic substance . It primarily targets the central benzodiazepine receptors of the ω1 subtype . These receptors play a crucial role in the regulation of sleep and wakefulness.
Mode of Action
Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . The outcome of this interaction is the sedative and hypnotic effects that zolpidem is known for .
Biochemical Pathways
The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite of zolpidem is zolpidem phenyl-4-carboxylic acid (ZCA) . The addition of ZCA to liquid chromatography-mass spectrometry mass spectrometry (LC–MS-MS) methods helps improve and extend the detection window to beyond the 8–12 h of detection for zolpidem .
Pharmacokinetics
Zolpidem is approximately 92% bound to plasma proteins . After single 20mg oral doses, typical values of pharmacokinetic variables for zolpidem in humans are: a peak plasma concentration of 192 to 324 µg/L occurring 0.75 to 2.6 hours postdose; a terminal elimination half-life of 1.5 to 3.2 hours; and total clearance of 0.24 to 0.27 ml/min/kg . Zolpidem pharmacokinetics are unchanged during multiple-dose treatment .
Result of Action
Zolpidem is used for the short-term treatment of insomnia to improve sleep latency . It decreases the time to fall asleep (sleep latency), increases the duration of sleep, and decreases the number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is often used to improve sleep in older patients and those suffering from insomnia . The Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher (e.g., 64.8%) than reported earlier (50.3%), suggesting that monitoring ZCA may result in even higher levels of positivity .
Zukünftige Richtungen
Zolpidem has been shown to induce a paradoxical effect, restoring brain function in a wide range of neurological disorders . The underlying functional mechanism of the effect of zolpidem in the brain in clinical improvement is still poorly understood . After FDA-mandated labeling changes for zolpidem in 2013, the percentage of overall patients in our health system, and specifically young women, with initial prescriptions for low-dose zolpidem significantly increased as compared to before the labeling change .
Biochemische Analyse
Biochemical Properties
Zolpidem-d6 plays a crucial role in biochemical reactions as an internal standard for the quantification of Zolpidem. It interacts with various enzymes and proteins involved in the metabolism of Zolpidem. The primary enzymes that this compound interacts with are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . These enzymes are responsible for the oxidative metabolism of Zolpidem, converting it into its metabolites. This compound serves as a reference compound, allowing for the accurate measurement of Zolpidem and its metabolites in biological samples.
Cellular Effects
This compound influences various types of cells and cellular processes by serving as a reference compound in pharmacokinetic studies. It does not directly affect cell function but aids in the accurate measurement of Zolpidem levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . By providing precise quantification of Zolpidem, this compound helps researchers understand the effects of Zolpidem on different cell types and their physiological responses.
Molecular Mechanism
The molecular mechanism of this compound involves its use as an internal standard in LC-MS/MS methods. This compound binds to the same biomolecules as Zolpidem, allowing for the accurate measurement of Zolpidem levels in biological samples . It does not exert any pharmacological effects on its own but serves as a reference compound for the quantification of Zolpidem. The binding interactions of this compound with biomolecules, such as cytochrome P450 enzymes, enable the accurate determination of Zolpidem concentrations in pharmacokinetic studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain stable over time. It does not undergo significant degradation or changes in its chemical properties, ensuring consistent and reliable measurements of Zolpidem levels . The stability of this compound allows for long-term studies on the pharmacokinetics of Zolpidem, providing valuable insights into its temporal effects on cellular function and metabolism.
Dosage Effects in Animal Models
This compound is used as an internal standard in animal models to study the pharmacokinetics of Zolpidem at different dosages. It helps researchers determine the threshold effects, toxic effects, and adverse effects of Zolpidem at various dose levels . By accurately quantifying Zolpidem levels, this compound enables the assessment of dose-dependent effects on animal physiology and behavior.
Metabolic Pathways
This compound is involved in the same metabolic pathways as Zolpidem. It interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are responsible for the oxidative metabolism of Zolpidem . The metabolic pathways of this compound include side chain oxidation and phenolic hydroxylation, leading to the formation of its metabolites. By serving as an internal standard, this compound aids in the accurate measurement of Zolpidem and its metabolites in biological samples.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to Zolpidem. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The accurate measurement of Zolpidem levels using this compound allows researchers to study the transport and distribution of Zolpidem in different biological compartments.
Subcellular Localization
The subcellular localization of this compound is similar to that of Zolpidem. It is distributed within various cellular compartments and organelles, depending on the specific targeting signals and post-translational modifications . By serving as an internal standard, this compound enables the accurate determination of Zolpidem’s subcellular localization and its effects on cellular activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 involves the incorporation of deuterium atoms into the Zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the Zolpidem molecule are replaced with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zolpidem-d6 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Zolpidemcarbonsäure zu bilden.
Reduktion: Reduktionsreaktionen können this compound wieder in seine Stammverbindung Zolpidem umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im this compound-Molekül.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte
Oxidation: Zolpidemcarbonsäure.
Reduktion: Zolpidem.
Substitution: Verschiedene substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zopiclon: Ein weiteres nicht-benzodiazepinisches Hypnotikum zur Behandlung von Schlaflosigkeit.
Eszopiclon: Das aktive Stereoisomer von Zopiclon, ebenfalls zur Behandlung von Schlaflosigkeit.
Zaleplon: Ein nicht-benzodiazepinisches Hypnotikum mit einer kürzeren Halbwertszeit als Zolpidem.
Einzigartigkeit
Zolpidem-d6 ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Die Einarbeitung von Deuteriumatomen sorgt für verbesserte Stabilität und Genauigkeit in der massenspektrometrischen Analyse im Vergleich zu nicht-deuterierten Verbindungen .
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYATHCZYHLPB-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662230 | |
| Record name | Zolpidem-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959605-90-4 | |
| Record name | Zolpidem-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?
A: this compound is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []
Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?
A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.
Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?
A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


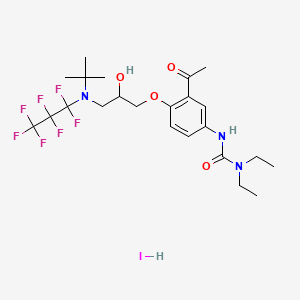
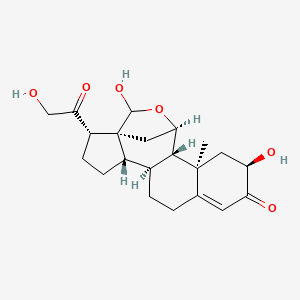

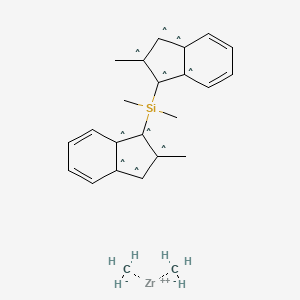

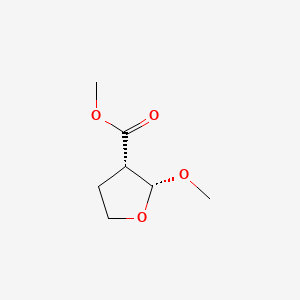
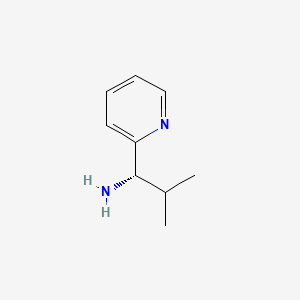
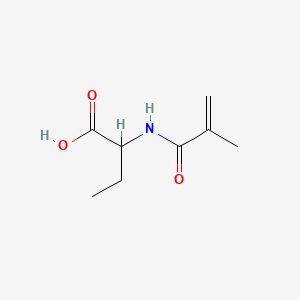
![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
